molecular formula C17H20N4O4 B11431278 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11431278
M. Wt: 344.4 g/mol
InChI Key: RMARAFVULGPQKO-UHFFFAOYSA-N
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Description

7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a triazolopyrimidine core and a substituted phenyl ring, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with butan-2-yloxy and methoxy groups through nucleophilic substitution reactions. This can be achieved using alkyl halides and methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro or tetrahydro derivative.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include dihydro and tetrahydro derivatives.

    Substitution: Products include various substituted phenyl derivatives with different functional groups.

Scientific Research Applications

7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as organic semiconductors and polymers.

    Chemical Biology: It is used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

Mechanism of Action

The mechanism of action of 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This can result in the inhibition or activation of biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
  • 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
  • 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxaldehyde

Uniqueness

The uniqueness of 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific substitution pattern on the phenyl ring and the presence of the carboxylic acid group. These structural features contribute to its distinct chemical properties, reactivity, and potential applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

7-(4-butan-2-yloxy-3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H20N4O4/c1-4-10(2)25-14-6-5-11(7-15(14)24-3)13-8-12(16(22)23)20-17-18-9-19-21(13)17/h5-10,13H,4H2,1-3H3,(H,22,23)(H,18,19,20)

InChI Key

RMARAFVULGPQKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)OC

Origin of Product

United States

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